N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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Overview
Description
The compound is a part of a family of acetamide derivatives that have been synthesized for their potential biological activities. These compounds typically feature a 1,2,4-triazole ring system, known for its wide range of pharmaceutical activities due to various substituents that can be added to this core structure (Mahyavanshi et al., 2011).
Synthesis Analysis
The synthesis process of these derivatives often involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. This method has been utilized to create a new series of compounds with expected antibacterial, antifungal, and anti-tuberculosis activity (Mahyavanshi et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using various spectroscopic methods, including H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. These techniques ensure the accurate identification of the synthesized compounds and their structural integrity (Mahyavanshi et al., 2011).
Scientific Research Applications
Antimicrobial Activity
Compounds with similar structures have been synthesized and evaluated for their antimicrobial properties. For example, the study by Bondock et al. (2008) explored the synthesis and antimicrobial activity of new heterocycles incorporating an antipyrine moiety, showcasing the potential of such compounds in developing antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Anticancer Activity
Research has also delved into the synthesis of compounds with potential anticancer activities. For instance, Duran and Demirayak (2012) reported on the synthesis of acetamide derivatives and their evaluation against different human tumor cell lines, highlighting the role of such compounds in cancer research (Duran & Demirayak, 2012).
Enzyme Inhibition
The enzyme inhibitory potential of triazole derivatives has been investigated, indicating their possible application in designing enzyme inhibitors. This is demonstrated by the work of Riaz et al. (2020), who synthesized new 1,2,4-triazole derivatives and evaluated their cholinesterase inhibition, providing insights into their utility in addressing neurological disorders (Riaz et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N,N-dimethyl-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-21(2)15(23)12-24-17-20-19-16(13-7-6-10-18-11-13)22(17)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBPYXFSIYJREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
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